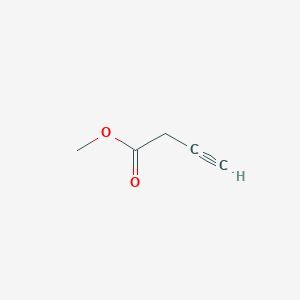

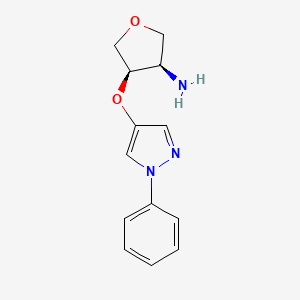

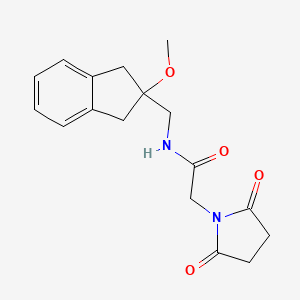

![molecular formula C17H23N3O7S B2458972 Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate CAS No. 899740-18-2](/img/structure/B2458972.png)

Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Single crystal X-ray diffraction method (SCXRDM) can also be used .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in it. For example, the carboxamide group might undergo hydrolysis, the sulfonyl group might participate in substitution reactions, and the piperazine ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These properties can be determined using various analytical techniques .Aplicaciones Científicas De Investigación

Analytical Derivatization in Liquid Chromatography

Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate represents a class of compounds with applications in analytical chemistry, particularly in liquid chromatography. A similar compound, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, has been synthesized for analytical derivatization in liquid chromatography. This reagent combines a fluorophore for sensitive detection and a tertiary amino function for easy removal after derivatization, showing its utility in the quantification of substances such as caproic acid with high sensitivity and specificity (Wu et al., 1997).

Antimicrobial Activity

Compounds related to Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate have shown significant antimicrobial activity. For instance, bifunctional sulfonamide-amide derivatives synthesized through amide coupling and subsequent reactions have demonstrated notable in vitro antibacterial and antifungal properties against various strains (Abbavaram & Reddyvari, 2013).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazone scaffold and piperidine rings, integral to compounds like Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate, play a vital role in medicinal chemistry, including the synthesis of novel compounds with antioxidant and anticholinesterase activities. These compounds have been evaluated for their potential in inhibiting lipid peroxidation and scavenging free radicals, showing significant activities in various assays (Karaman et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

The compound interacts with its target, the α-amylase enzyme, by inhibiting its activity

Biochemical Pathways

The inhibition of α-amylase affects the carbohydrate digestion pathway . By preventing the breakdown of complex carbohydrates, the compound reduces the amount of glucose that enters the bloodstream after a meal, which can help regulate blood sugar levels.

Pharmacokinetics

Given its potent inhibition of α-amylase, it can be inferred that the compound has sufficient bioavailability to exert its effects .

Result of Action

The primary result of the compound’s action is a reduction in blood glucose levels . By inhibiting α-amylase and reducing the amount of glucose that enters the bloodstream, the compound can help manage blood sugar levels, making it a potential candidate for the treatment of diabetes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O7S/c1-2-25-17(22)19-6-8-20(9-7-19)28(23,24)10-5-18-16(21)13-3-4-14-15(11-13)27-12-26-14/h3-4,11H,2,5-10,12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBENPLOVTNBTGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

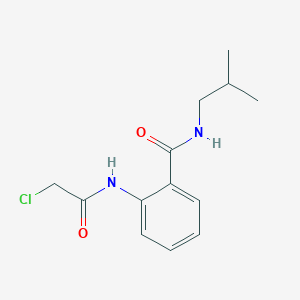

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2458891.png)

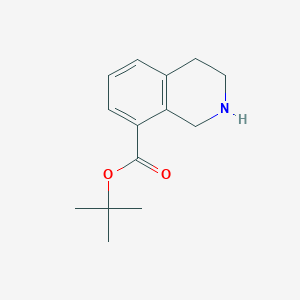

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2458896.png)

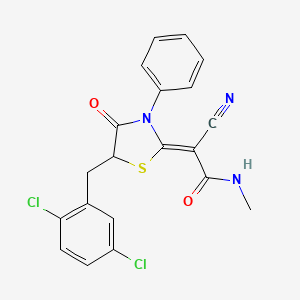

![2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2458904.png)

![methyl 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2458905.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2458911.png)